molecular formula C2H4O2Pa B12691411 Thorium(4+) acetate CAS No. 13075-28-0

Thorium(4+) acetate

Cat. No.: B12691411
CAS No.: 13075-28-0
M. Wt: 291.09 g/mol
InChI Key: GSWNWPSNOIMCSG-UHFFFAOYSA-N
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Description

Significance of Thorium(IV) Coordination Compounds in Advanced Chemical Research

Thorium(IV) coordination compounds are of immense interest for several reasons. The chemistry of thorium is often used as a model system for studying more radioactive and challenging tetravalent actinides like neptunium(IV) and plutonium(IV). rsc.org The diamagnetic nature of Th(IV) allows for the elucidation of magnetic exchange interactions in heterometallic complexes containing paramagnetic ions. rsc.org

Furthermore, the coordination chemistry of Th(IV) is crucial for developing new separation strategies in nuclear fuel processing and waste management, particularly for separating Th⁴⁺ from lanthanide ions (Ln³⁺) found in minerals like monazite (B576339). rsc.org The ability of thorium to form complexes with high coordination numbers, sometimes as high as 14, and unusual geometries also presents a fascinating area of fundamental chemical research. rsc.orgresearchgate.net

Evolution of Thorium Carboxylate Research

Research into thorium carboxylates, a class of compounds that includes thorium(IV) acetate (B1210297), has progressed significantly over the years. Initially, much of the focus was on the synthesis and basic characterization of these compounds. Over time, research has expanded to include detailed structural analysis, investigation of their reactivity, and exploration of their potential applications.

The study of thorium carboxylates has been instrumental in understanding the hydrolysis and condensation behavior of Th(IV) in solution, leading to the formation of oxo- and hydroxo-bridged clusters. osti.govrsc.org These studies are relevant to the environmental and geological chemistry of thorium. rsc.org More recently, the focus has shifted towards the design and synthesis of thorium-based metal-organic frameworks (MOFs) with specific functionalities, such as gas storage and catalysis. researchgate.net

Current Research Frontiers in Thorium(IV) Acetate Chemistry

The chemistry of thorium(IV) acetate and related carboxylates continues to be an active area of investigation. Current research is pushing the boundaries in several key areas:

Advanced Materials Synthesis: Thorium(IV) acetate is a valuable precursor for creating novel thorium-containing materials with unique optical, electrical, and magnetic properties. ontosight.ai These materials could find applications in catalysis, and as high-purity compounds. americanelements.comamericanelements.com

Nuclear Fuel Cycle: There is ongoing research into the use of thorium in nuclear fuel cycles as a fertile material that can be converted to the fissile uranium-233. ontosight.aiwhiterose.ac.uk Thorium(IV) compounds play a role in the chemical processing and reprocessing of these fuels.

Coordination Chemistry and Cluster Formation: Scientists are exploring the synthesis of new thorium coordination clusters with unprecedented structures, such as pentanuclear and tetranuclear oxido-bridged clusters. rsc.orgforth.gr This research expands our fundamental understanding of actinide chemistry.

Metal-Organic Frameworks (MOFs): The development of thorium-based MOFs is a rapidly growing field. rsc.orgresearchgate.net These porous materials are being investigated for applications such as gas storage (e.g., propyne) and have shown high thermal and radiation stability. rsc.orgresearchgate.net

Properties of Thorium(IV) Acetate

PropertyValueReference
Chemical Formula Th(CH₃COO)₄ ontosight.ai
Molecular Weight 472.25 g/mol ibilabs.com
Appearance White crystalline solid ontosight.ai
Solubility Soluble in water ontosight.ai
Decomposition Temperature 275°C (527°F) ibilabs.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13075-28-0

Molecular Formula

C2H4O2Pa

Molecular Weight

291.09 g/mol

IUPAC Name

acetic acid;protactinium

InChI

InChI=1S/C2H4O2.Pa/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

GSWNWPSNOIMCSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.[Pa]

Origin of Product

United States

Synthetic Methodologies for Thorium Iv Acetate and Its Diverse Derivatives

Direct Synthesis Approaches for Thorium(IV) Acetate (B1210297)

The direct synthesis of thorium(IV) acetate, Th(CH₃COO)₄, can be achieved through several general methods, although specific literature detailing a standardized procedure is sparse. A common approach involves the reaction of a thorium(IV) salt, such as thorium nitrate (B79036), with acetic acid. The reaction of thorium(IV) hydroxide (B78521) with acetic acid also presents a viable pathway. In this acid-base reaction, the hydroxide is neutralized by the acetic acid, yielding thorium(IV) acetate and water. Another potential method is the treatment of thorium(IV) chloride with acetic acid, which would liberate hydrogen chloride gas.

Furthermore, the preparation of thorium(IV) acetate can be inferred from the synthesis of its derivatives. For instance, in the synthesis of certain mixed-ligand complexes, thorium nitrate is treated with a mixture of ligands, including acetate ions, suggesting an in-situ formation of the acetate complex. asianpubs.org

Substitution Reactions for Thorium(IV) Mixed-Ligand Acetate Complexes

Thorium(IV) acetate serves as a versatile precursor for the synthesis of a wide array of mixed-ligand complexes. These reactions typically involve the substitution of one or more acetate ligands with other functional groups, leading to compounds with tailored chemical and physical properties.

Stepwise Substitution of Acetate Ions with Carboxylic Acids

The substitution of acetate ions in thorium(IV) acetate with other carboxylates, particularly long-chain fatty acids, has been demonstrated as a method to produce nano-sized mixed-ligand complexes. The general formula for these complexes is [Th(OOCCH₃)₄₋ₙLₙ], where L represents the anion of a carboxylic acid such as myristic, palmitic, or stearic acid, and 'n' can range from 1 to 4. nih.gov

The synthesis is typically carried out by refluxing thorium(IV) acetate with the desired carboxylic acid in a non-polar solvent like toluene (B28343). nih.gov The stepwise nature of the substitution allows for control over the composition of the final product by varying the stoichiometry of the reactants. These complexes have been characterized by various techniques, including elemental analysis, infrared and NMR spectroscopy, and powder X-ray diffraction, which confirmed the coordination of the carboxylate ligands and the nano-sized nature of the resulting materials. nih.gov

Table 1: Examples of Thorium(IV) Mixed-Ligand Carboxylate Complexes

Product FormulaReactantsSolventReference
[Th(OOCCH₃)₃(C₁₄H₂₇O₂)]Thorium(IV) acetate, Myristic acidToluene nih.gov
[Th(OOCCH₃)₂(C₁₆H₃₁O₂)₂]Thorium(IV) acetate, Palmitic acidToluene nih.gov
[Th(OOCCH₃)(C₁₈H₃₅O₂)₃]Thorium(IV) acetate, Stearic acidToluene nih.gov
[Th(C₁₄H₂₇O₂)₄]Thorium(IV) acetate, Myristic acidToluene nih.gov

Integration of Schiff Base Ligands into Thorium(IV) Acetate Systems

Schiff bases, which are formed by the condensation of a primary amine and an aldehyde or ketone, are versatile ligands in coordination chemistry. Thorium(IV) complexes containing both acetate and Schiff base ligands can be synthesized, although many reported procedures start from thorium(IV) nitrate and introduce the acetate and Schiff base ligands simultaneously or sequentially. researchgate.netnih.govasianpubs.org For instance, a series of mixed-ligand complexes of Th(IV) with a Schiff base derived from vanillin (B372448) and p-anisidine, along with dimethyl sulfoxide (B87167) (DMSO) and various anions including acetate, have been synthesized. researchgate.net The general composition of the acetate-containing complex is [Th(HMBAMB)₄(DMSO)₂(CH₃COO)₄], where HMBAMB represents the Schiff base ligand. researchgate.net In these complexes, the Schiff base and DMSO act as neutral monodentate ligands, while the acetate ion coordinates as a monodentate anion. researchgate.net

Formation of Complexes with Semicarbazone Derivatives

Semicarbazones are another class of ligands that readily form complexes with thorium(IV). While many syntheses of thorium(IV)-semicarbazone complexes utilize thorium halides or nitrate as starting materials, akjournals.comresearchgate.net the principles can be extended to thorium(IV) acetate. Mixed-ligand complexes of thorium(IV) containing both a semicarbazone and another ligand, such as diphenyl sulfoxide (DPSO), have been synthesized. For example, complexes with the general formula ThX₄(L)(DPSO) (where X can be various anions and L is a semicarbazone) have been prepared by reacting a thorium(IV) salt with the semicarbazone and DPSO in a suitable solvent like ethanol. The infrared spectra of these complexes indicate that the semicarbazone ligand behaves as a neutral tridentate donor, coordinating through nitrogen and oxygen atoms.

Synthesis via Mannich Bases (e.g., Pyrrolidinobenzyl Benzamide)

Mannich bases, such as N-Pyrrolidinobenzyl benzamide (B126) (PBB), have been successfully used to synthesize mixed-ligand thorium(IV) acetate complexes. asianpubs.org The synthesis of the acetato complex, [Th(PBB)₃(CH₃COO)], involves a two-step process. First, the nitrato complex is prepared by reacting thorium(IV) nitrate with the Mannich base. Subsequently, the nitrato complex is dissolved in methanol (B129727) and refluxed with a stoichiometric amount of sodium acetate in an aqueous methanolic solution. This leads to the replacement of the nitrate ions with acetate ions. asianpubs.org In this complex, the PBB ligand acts in a bidentate fashion, and the acetate anion is a unidentate ligand, resulting in a coordination number of 7 for the thorium ion. asianpubs.org

Table 2: Synthesis of Thorium(IV)-Mannich Base Acetate Complex

ComplexSynthesis StepsStarting Thorium SaltLigandAnion SourceReference
[Th(PBB)₃(CH₃COO)]1. Synthesis of nitrato complex2. Substitution with acetateThorium(IV) nitrateN-Pyrrolidinobenzyl benzamideSodium acetate asianpubs.org

Preparation of Thorium(IV) Complexes with Azoester Ligands

Azoester ligands have been utilized to prepare new coordination compounds of thorium(IV), including those containing acetate anions. These complexes are synthesized by reacting a thorium(IV) salt, such as thorium acetate, with an azoester ligand like Ethyl-α-(3-chloro phenylazo) acetoacetate (B1235776) or Ethyl-α-(4-bromo phenylazo) acetoacetate. The reaction is typically carried out at room temperature in an aqueous medium containing a small amount of alcohol. The resulting complexes have been characterized by various methods, including melting point determination, conductance measurements, and spectral studies (IR and UV-visible). Based on these studies, coordination numbers of 8, 10, and 12 have been proposed for these complexes.

Synthesis of Halogen-Substituted Thorium(IV) Acetate Derivatives (e.g., Chloroacetates)

The synthesis of halogen-substituted thorium(IV) acetate derivatives, such as mono-, di-, and trichloroacetates of thorium, has been successfully achieved and investigated. ias.ac.in These compounds are typically synthesized and analyzed using methods like X-ray diffraction, thermal analysis, and infrared spectroscopy. ias.ac.in Research into these derivatives has revealed a structural transition within the thorium acetate-trichloroacetate series, shifting from polymeric structures to more ionic ones as the number of chlorine atoms increases. ias.ac.in

The thermal decomposition of these chloroacetate (B1199739) derivatives is heavily influenced by the degree of chlorine substitution in the anion. ias.ac.in As the chlorine content in the methyl radical rises, the formation of chlorine-containing products during decomposition becomes more prominent. ias.ac.in The specific compositions of extracted thorium(IV) chloroacetate complexes have been identified as [Th(Apy)2(TCA)4] and [Th(Apy)(H2O)(DCA)4], where Apy represents 1-phenyl-2,3-dimethyl-5-pyrazolone, TCA is trichloroacetate, and DCA is dichloroacetate. wikipedia.org

Precursor Routes to Thorium(IV) Acetate and Related Thorium Materials

The synthesis of thorium(IV) acetate and other thorium-based materials relies on the selection of appropriate starting materials. Various precursors, including thorium nitrate and hydrolyzed thorium precipitants, offer distinct pathways to the desired final products.

Thorium(IV) nitrate is a versatile and economically viable precursor for synthesizing a range of thorium compounds. wikipedia.orgontosight.ai Hydrated thorium(IV) nitrate, with the general formula Th(NO₃)₄(H₂O)x (where x is at least 4), serves as a key starting material. ontosight.aigoogle.com A notable synthetic route involves the reaction of hydrated thorium(IV) nitrate with a strong, halide-containing acid, such as concentrated hydrochloric acid, to produce thorium(IV) tetrahalide hydrates like ThCl₄(H₂O)₄. ontosight.ai This intermediate can then be subjected to drying reagents to yield anhydrous thorium halide complexes, which are crucial precursors for non-aqueous thorium chemistry. ontosight.aigoogle.com

The use of hydrated thorium nitrate is not without challenges. In alcoholic solutions, the nitrate precursor can lead to hydrolysis of organic ligands, forming unintended byproducts. oup.com For instance, reactions with 2,6-dipicolinoylbis(N,N-diethylthiourea) in methanol resulted in the formation of [Th(2,6-dipicolinate)₂(H₂O)₄] instead of the desired complex. oup.com This underscores the importance of controlling reaction conditions and potentially using anhydrous starting materials to prevent hydrolysis. oup.com The pentahydrate form of thorium nitrate is the most common and is typically crystallized from dilute nitric acid solutions. nih.gov

Hydrolyzed thorium species are common and effective precursors for the synthesis of thorium compounds. The hydrolysis of thorium salt solutions, such as thorium nitrate, can produce basic thorium precipitates like Th₂(OH)₄(NO₃)₄·xH₂O. nih.gov These precipitants, including thorium hydroxide or thorium carbonate, can be readily used to synthesize thorium acetates and related materials. orgsyn.org For example, thorium nitrate is an important intermediate in the purification of thorium and can be produced by reacting thorium hydroxide with nitric acid.

A direct method for preparing thorium tetracyanoacetate involves dissolving freshly precipitated thorium carbonate in an aqueous solution of cyanoacetic acid. orgsyn.org This demonstrates the utility of a precipitated thorium salt as a direct precursor. Similarly, thorium(IV) hydroxide can be reacted with acids to form the corresponding thorium salts, indicating that a reaction with acetic acid would yield thorium(IV) acetate.

Homoleptic thorium(IV) amidate complexes have been developed as effective single-source molecular precursors for the production of thorium dioxide (ThO₂). Four such complexes have been synthesized, each capable of being sublimed at atmospheric pressure. These complexes decompose cleanly via an alkene elimination pathway to yield ThO₂ without the need for an external oxygen source.

The volatility and thermal stability of these amidate complexes are significantly influenced by the substituents on the amidate ligands. Research has shown that the purity and crystallinity of the resulting ThO₂ are dependent on these substituents. Pyrolysis of C-alkyl substituted amidates produces ThO₂ with higher purity and crystallinity compared to that formed from C-aryl substituted amidates. This difference is attributed to the lower carbon content in the final material when using C-alkyl amidates.

Table 1: Purity of Thorium Dioxide from Pyrolysis of Thorium Amidate Precursors Data sourced from elemental analysis findings.

Precursor Type Substituent Carbon Content in ThO₂ Purity & Crystallinity
C-alkyl amidate Alkyl groups 6.43% - 6.56% Higher
C-aryl amidate Aryl groups 12.89% - 19.23% Lower

Hydrothermal and Low-Temperature Flux Synthetic Strategies for Thorium(IV) Fluorides

Hydrothermal and low-temperature flux methods are powerful strategies for synthesizing novel crystalline thorium(IV) fluoride (B91410) materials. These mild techniques have led to the discovery of a series of new ternary and quaternary thorium(IV) fluorides, including KTh₂F₉, NaTh₂F₉, and (H₃O)Th₃F₁₃. The hydrothermal route, in particular, has proven effective for growing high-quality single crystals of complex thorium fluorides at relatively low temperatures.

One notable family of compounds synthesized via a mild hydrothermal route is the quaternary thorium fluorides with the general formula NaₙMTh₆F₃₀, where M can be a divalent or trivalent metal cation. The synthesis is typically carried out using ThF₄, NaF, and a corresponding metal oxide, fluoride, or acetate as precursors. The specific reaction conditions, such as the molar ratios of reactants, are optimized to produce phase-pure samples. These synthetic strategies have significantly expanded the number of known thorium fluoride compounds, providing new materials for structural and property investigations.

Table 2: Example Synthetic Conditions for NaₙMTh₆F₃₀ Compounds via Hydrothermal Route Data sourced from optimized reaction conditions for crystal growth.

Target Compound M Cation Molar Ratio (ThF₄ : M-source : NaF)
Na₄CoTh₆F₃₀ Co²⁺ 2 : 1 (cobalt acetate) : 3
Na₄NiTh₆F₃₀ Ni²⁺ 2 : 1 (nickel acetate) : 3

Coordination Chemistry and Solution Thermodynamics of Thorium Iv Acetate

Complexation Equilibria of Thorium(IV) with Acetate (B1210297) Ligands in Solution

In aqueous solution, the tetravalent thorium cation (Th⁴⁺) undergoes stepwise complexation with acetate anions (CH₃COO⁻). The process is governed by a series of chemical equilibria, where acetate ligands sequentially coordinate to the central thorium ion, displacing water molecules from its primary hydration sphere. This results in the formation of a distribution of mono- and poly-nuclear acetate complexes.

The primary equilibria can be represented by the following stepwise reactions, where (aq) denotes the hydrated state of the ions:

Formation of the first complex: Th⁴⁺(aq) + CH₃COO⁻(aq) ⇌ [Th(CH₃COO)]³⁺(aq)

Formation of the second complex: [Th(CH₃COO)]³⁺(aq) + CH₃COO⁻(aq) ⇌ [Th(CH₃COO)₂]²⁺(aq)

Formation of the third complex: [Th(CH₃COO)₂]²⁺(aq) + CH₃COO⁻(aq) ⇌ [Th(CH₃COO)₃]⁺(aq)

Formation of the fourth complex: [Th(CH₃COO)₃]⁺(aq) + CH₃COO⁻(aq) ⇌ Th(CH₃COO)₄

Th⁴⁺(aq) + n CH₃COO⁻(aq) ⇌ [Th(CH₃COO)ₙ]⁽⁴⁻ⁿ⁾⁺(aq)

The high charge density of the Th⁴⁺ ion promotes strong electrostatic interaction with the carboxylate group of the acetate ligand, leading to the formation of stable inner-sphere complexes.

Comprehensive Thermodynamic Characterization of Thorium(IV)-Acetate Complex Formation

A complete understanding of the thorium(IV)-acetate system requires a rigorous thermodynamic characterization, including the determination of formation constants (stability constants), reaction enthalpies, and reaction entropies. These parameters provide quantitative insight into the driving forces behind complex formation.

Complex Specieslog₁₀ βₙ at 10°Clog₁₀ βₙ at 25°Clog₁₀ βₙ at 40°C
[Th(CH₃COO)]³⁺7.417.507.57
[Th(CH₃COO)₂]²⁺13.4313.6013.74
[Th(CH₃COO)₃]⁺18.3018.5518.76
Th(CH₃COO)₄21.9522.2822.56

The data indicate that the stability of all thorium(IV)-acetate complexes increases slightly with rising temperature within this range, suggesting that the complexation reactions are endothermic.

The molar enthalpy of complexation (ΔHₙ) represents the heat absorbed or released during the formation of one mole of a complex from the constituent ions. It can be determined directly via calorimetry or indirectly from the temperature dependence of the formation constants using the van 't Hoff equation. For the thorium(IV)-acetate system, the complexation reactions are found to be endothermic, meaning they absorb heat from the surroundings. This is a common feature for complexation reactions of highly charged metal ions where significant desolvation occurs.

Reaction (Overall)ΔHₙ (kJ·mol⁻¹)
Th⁴⁺ + CH₃COO⁻ ⇌ [Th(CH₃COO)]³⁺+5.1 ± 0.4
Th⁴⁺ + 2 CH₃COO⁻ ⇌ [Th(CH₃COO)₂]²⁺+9.7 ± 0.6
Th⁴⁺ + 3 CH₃COO⁻ ⇌ [Th(CH₃COO)₃]⁺+14.8 ± 0.8
Th⁴⁺ + 4 CH₃COO⁻ ⇌ Th(CH₃COO)₄+19.9 ± 1.1

The positive ΔHₙ values confirm that enthalpy opposes the spontaneity of the complexation. The driving force for the reaction must therefore originate from a significant positive entropy change.

Reaction (Overall)ΔSₙ (J·mol⁻¹·K⁻¹)
Th⁴⁺ + CH₃COO⁻ ⇌ [Th(CH₃COO)]³⁺+160 ± 2
Th⁴⁺ + 2 CH₃COO⁻ ⇌ [Th(CH₃COO)₂]²⁺+294 ± 3
Th⁴⁺ + 3 CH₃COO⁻ ⇌ [Th(CH₃COO)₃]⁺+401 ± 4
Th⁴⁺ + 4 CH₃COO⁻ ⇌ Th(CH₃COO)₄+492 ± 5

The stability of thorium(IV)-acetate complexes is sensitive to both the ionic strength and temperature of the solution.

Impact of Temperature: As shown by the endothermic nature of the reactions (ΔH > 0), an increase in temperature shifts the equilibria toward the products, according to Le Châtelier's principle. This results in higher formation constants (log₁₀ βₙ) and thus greater complex stability at elevated temperatures, as demonstrated in the table in section 3.2.1.

Impact of Ionic Strength: The formation constants are strongly dependent on the ionic strength (I) of the aqueous medium. The thermodynamic constants presented are valid at the standard state of zero ionic strength (I = 0). In solutions with non-zero ionic strength, electrostatic shielding by other ions in the solution reduces the effective attraction between the Th⁴⁺ and CH₃COO⁻ ions. Consequently, the stability of the complexes generally decreases as the ionic strength of the background electrolyte increases. To account for this, theoretical frameworks such as the Specific Ion Interaction Theory (SIT) are often employed to extrapolate experimental data to I = 0 and to predict stability constants at specific ionic strengths.

Ligand Exchange Dynamics in Thorium(IV) Acetate Systems

The interactions between the thorium(IV) ion and acetate ligands are predominantly electrostatic in nature. This type of bonding is characteristic of f-block elements and results in coordination complexes that are kinetically labile. Labile complexes are those in which the ligands undergo rapid exchange with other ligands present in the solution.

In a thorium(IV)-acetate solution, a coordinated acetate ligand on a [Th(CH₃COO)ₙ]⁽⁴⁻ⁿ⁾⁺ complex can be quickly replaced by a free acetate anion from the bulk solution. This dynamic equilibrium can be represented as:

[Th(CH₃COO)ₙ]* + CH₃COO⁻ ⇌ [Th(CH₃COO)ₙ] + (CH₃COO⁻)*

where the asterisk (*) denotes a labeled ligand for tracking purposes. The timescale for this exchange is typically very short, often in the range of microseconds to milliseconds. This lability is a consequence of the large ionic radius of Th⁴⁺ and the lack of strong covalent, directionally-oriented bonds. The rapid ligand exchange dynamics are a fundamental characteristic of thorium(IV) solution chemistry and are crucial for understanding the reactivity and transport behavior of thorium in aqueous environments containing carboxylate ligands.

Interactions of Thorium(IV) with Structurally Diverse Carboxylate Ligands

The interaction of the thorium(IV) ion with a variety of carboxylate ligands is a subject of significant interest due to its relevance in nuclear fuel reprocessing and waste management. The coordination chemistry is largely governed by the hard acid nature of the Th(IV) ion, which shows a strong preference for hard oxygen donor ligands like carboxylates.

Thorium(IV) forms stable complexes with dicarboxylate ligands such as malonate and oxalate (B1200264). These ligands act as bidentate chelators, forming strong complexes with the metal ion.

In the presence of malonic acid , thorium(IV) solubility is observed to be higher in weakly acidic and neutral pH regions compared to its solubility in the absence of the acid, which is attributed to the formation of soluble thorium-malonate complexes. researchgate.net Studies have identified the formation of three successive complexes: ThL2+, ThL2, and ThL32− (where L represents the malonate ion). researchgate.net The complexation is an endothermic and entropy-driven process. As the temperature increases, the complexation becomes more endothermic but also stronger due to a more positive entropy change. escholarship.org In contrast to malonic acid, in the presence of oxalic acid under acidic conditions (below pH 3), a solid precipitate of thorium oxalate, identified as Th(C2O4)2, is formed. tandfonline.com This difference in behavior between malonate and oxalate systems in the pH range of 1 to 6 is attributed to the higher stability of the Th(C2O4)2 precipitate, which does not readily re-dissolve compared to thorium malonate. kyoto-u.ac.jp

The table below summarizes the stability constants for Thorium(IV)-Malonate complexes at 25°C.

ComplexLog β
Th(malonate)²⁺8.53
Th(malonate)₂15.01
Th(malonate)₃²⁻19.46

This table is based on data from potentiometric and calorimetric studies. researchgate.net

The coordination of thorium(IV) with cyanoacetate (B8463686) has been investigated to understand how the electron-withdrawing cyano group affects the coordination behavior of the carboxylate group. ias.ac.in Thorium tetracyanoacetate, Th(NCCH2COO)4, has been synthesized and characterized. ias.ac.in Infrared spectroscopic studies suggest the presence of two types of coordinated carboxylate groups in Th(NCCH2COO)4. ias.ac.in These cyanoacetate complexes can further react with other ligands like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), 1,10-phenanthroline (B135089) (Phen), and 2,2'-bipyridyl (Bipy) to form coordination adducts. ias.ac.inias.ac.in The thermal decomposition of these adducts typically occurs in two stages, with the initial loss of the neutral ligand followed by the decomposition of the parent cyanoacetate to thorium oxide. ias.ac.in

Hydroxycarboxylic acids, such as α-hydroxyisobutyric acid (HIBA) and mandelic acid, are important in the separation of inner transition metals. nih.govacs.orgnih.gov Both ligands possess hydroxyl and carboxyl functional groups for metal binding but differ in their side chains—an aliphatic dimethyl group in HIBA and an aromatic phenyl ring in mandelic acid. acs.org

Potentiometric and spectroscopic studies have revealed differences in the complexation of thorium(IV) with these two acids. nih.govacs.orgnih.gov With HIBA, the dominant complex species is of the ML3 type, whereas with mandelic acid, the ML4 species is more prevalent. nih.govacs.orgnih.govacs.org This indicates that thorium tends to form higher stoichiometric complexes with mandelic acid compared to HIBA. nih.govacs.orgnih.gov This differential complexation behavior is a key factor in the differing elution patterns observed in chromatographic separations of thorium and uranium using these eluents. nih.govacs.orgnih.govacs.org Ion exchange methods have been used to study the formation of various thorium complexes with mandelic and α-hydroxyisobutyric acids, identifying species such as [ThA]³⁺, [ThA₂]²⁺, [ThA₃]⁺, and [ThA₃.₅]⁰.⁵⁺ at acid concentrations between 0.01 and 0.1 M. osti.gov

The following table presents the speciation of Thorium(IV) with HIBA and Mandelic Acid.

LigandDominant Species
α-hydroxyisobutyric acid (HIBA)ML₃
Mandelic AcidML₄

Data derived from electrospray ionization mass spectrometry and potentiometric speciation analysis. nih.govacs.orgnih.govacs.org

Humic acids, major components of natural organic matter, play a crucial role in the environmental mobility of thorium. core.ac.uk Thorium(IV) exhibits a strong affinity for humic acids, forming stable complexes. core.ac.uk This interaction is known to increase with increasing pH. core.ac.uk The binding of thorium to humic acid can significantly reduce its sorption onto mineral surfaces like silica, as the thorium is predominantly present in solution as humic complexes. core.ac.uk

Studies using solvent extraction have determined the binding constant of 234Th with gray humic acid, indicating the formation of a 1:1 complex where Th⁴⁺ binds to the carboxylate sites. akjournals.comcolab.ws The binding constant was found to increase with the degree of ionization and the pKa of the humic acid. akjournals.comcolab.ws Ultrafiltration experiments have shown that in organic-rich waters, thorium is predominantly associated with colloidal humic acids. iaea.org The dissociation kinetics of thorium from humate have been studied, suggesting that Th(IV) is bound to at least four different types of sites with varying basicities and local polymer structures. iaea.org

Speciation Studies of Thorium(IV) Acetate in Solution

The speciation of thorium(IV) in acetate solutions is complex and crucial for understanding its behavior in various applications, including nuclear fuel reprocessing. researchgate.net Potentiometric and calorimetric studies have been conducted to determine the formation constants and molar enthalpies of successive thorium(IV) acetate complexes. rsc.org

In a 1.05 mol kg⁻¹ NaClO₄ medium, the formation of five successive complexes, [Th(Ac)j]⁽⁴⁻ʲ⁾⁺ (where Ac = CH₃COO⁻ and j = 1–5), has been identified at temperatures ranging from 10 to 70 °C. researchgate.netrsc.org The stability of these complexes is influenced by temperature, and the data can be interpreted using an electrostatic model. rsc.org Extended X-ray absorption fine structure (EXAFS) spectroscopy has provided further insights into the structure of these complexes in solution. researchgate.netrsc.org

The table below shows the formation constants for Thorium(IV)-Acetate complexes at 25°C.

ComplexLog β
[Th(Ac)]³⁺6.84
[Th(Ac)₂]²⁺12.56
[Th(Ac)₃]⁺17.16
Th(Ac)₄20.64
[Th(Ac)₅]⁻22.99

This data was determined by potentiometry in a 1.05 mol kg⁻¹ NaClO₄ medium. researchgate.net

Investigation of Coordination Numbers and Geometries in Thorium(IV) Acetate Complexes

The large ionic radius and high positive charge of the thorium(IV) ion allow for the formation of complexes with high coordination numbers, often greater than six. ajol.infoacta.co.in The coordination number and geometry of thorium(IV) complexes are highly dependent on the nature of the coordinating ligands. ajol.info

In thorium(IV) acetate and related carboxylate complexes, the coordination number can vary significantly. For instance, in complexes with thiosemicarbazone derivatives, coordination numbers of 6, 8, 10, or 11 have been observed for Th(IV). ajol.info Similarly, studies with other ligands have reported coordination numbers ranging from six to twelve. acta.co.inresearchgate.net For thorium cyanoacetate adducts, the specific geometry is influenced by the nature of the additional ligand, but high coordination numbers are common. ias.ac.in In some mesoionic carbene complexes of thorium(IV), a five-coordinate geometry, intermediate between trigonal bipyramidal and square-based pyramidal, has been observed. acs.org In certain coordination polymers, Th(IV) has been found to be nine-coordinate. mdpi.com The coordination environment in the solid state can be elucidated through techniques like single-crystal X-ray diffraction, which has been used to characterize various thorium(IV) coordination polymers with tritopic carboxylic acids. nih.gov

Structural Elucidation and Advanced Characterization of Thorium Iv Acetate Compounds

Spectroscopic Analysis of Thorium(IV) Acetate (B1210297) and its Complexes

The elucidation of the structure and bonding in thorium(IV) acetate and its various complexes relies heavily on a suite of spectroscopic techniques. These methods provide detailed insights into ligand coordination, molecular structure, and the nature of the chemical bonds, which are crucial for understanding the properties and reactivity of these compounds.

Infrared (IR) Spectroscopy for Ligand Coordination Modes and Functional Groups

Infrared (IR) spectroscopy is a fundamental tool for determining the coordination modes of acetate and other ligands to the thorium(IV) center. orientjchem.orgosti.gov The vibrational frequencies of the carboxylate group (COO⁻) are particularly sensitive to its coordination environment. The separation between the asymmetric (νₐₛ(OCO)) and symmetric (νₛ(OCO)) stretching frequencies of the carboxylate group can distinguish between unidentate, bidentate, and bridging coordination modes.

In studies of mixed ligand complexes of thorium(IV) acetate, the coordination of the acetate ions has been inferred from the shifts in these characteristic vibrational bands. For instance, in complexes with piperidinobenzylurea, an increase in the separation between the two ν(OCO) bands suggests that the acetate ions are coordinated unidentately to the thorium ion. asianpubs.org Conversely, in other thorium(IV) carboxylate complexes, doubly and triply bridged coordination modes of the carboxylate ligands have been established through IR spectral analysis. nih.gov

The IR spectra of thorium(IV) acetate complexes also provide evidence for the coordination of other functional groups from co-ligands. For example, in complexes with Schiff bases, the coordination through the azomethine nitrogen is indicated by a shift in the ν(C=N) band. researchgate.net Similarly, in complexes containing dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), coordination through the oxygen atom of the S=O or C=O group, respectively, is confirmed by a shift in their stretching frequencies. ias.ac.in

The following table summarizes the key IR spectral data for some thorium(IV) acetate and related complexes:

Complex/CompoundKey IR Bands (cm⁻¹)AssignmentCoordination ModeReference
[Th(PBB)₃(CH₃COO)]Not specifiedν(OCO)Unidentate asianpubs.org
[Th(PBU)₂(CH₃COO)₄]Not specified, but increase in ν(OCO) separation notedν(OCO)Unidentate asianpubs.org
[Th(OOCCH₃)₄₋ₙLₙ] (L = myristate, palmitate, stearate)Not specifiedν(OCO)Bridging nih.gov
Th(NCCH₂COO)₄Not specifiedν(COO)Not specified ias.ac.in
Thorium(IV) chloroacetatesNot specifiedNot specifiedPolymeric to ionic transition osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Polymeric Association

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is instrumental in characterizing the structure of thorium(IV) acetate complexes in solution. osti.gov The chemical shifts and splitting patterns of the proton signals provide information about the molecular environment and the binding of ligands.

In studies of ternary and quaternary complexes of thorium(IV), ¹H NMR spectra have been used to confirm the coordination of Schiff base ligands alongside acetate and other carboxylates. researchgate.net The disappearance or shift of signals corresponding to specific protons, such as the phenolic -OH or imine -CH=N- protons upon complexation, provides direct evidence of ligand coordination to the thorium(IV) ion. nih.gov For example, in a thorium(IV) complex with a Schiff base ligand, the disappearance of the phenolic proton signal at 12.82 ppm and the downfield shift of the imine proton signal at 8.52 ppm confirmed the deprotonation and coordination of these groups. nih.gov

Furthermore, NMR studies have suggested the occurrence of polymeric association in thorium acetate solutions, highlighting the tendency of these species to form larger aggregates in solution. osti.gov The analysis of ¹H and ¹³C NMR data for various polybenzimidazole-based polymers used for thorium removal also confirmed the successful synthesis and structure of these materials. royalsocietypublishing.org

The following table presents representative ¹H NMR spectral data for a thorium(IV) complex:

ComplexProton SignalChemical Shift (ppm)ObservationReference
[L-Th⁴⁺] adductPhenol (-OH)12.82Disappears upon complexation nih.gov
Imine (-CH=N-)8.52Splits and shifts downfield to 9.86 and 8.71 nih.gov

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within thorium(IV) acetate complexes. orientjchem.orgosti.gov While thorium(IV) itself is colorless, its complexes with various organic ligands can exhibit absorption bands in the UV-Vis region, which are typically assigned to ligand-to-metal charge transfer (LMCT) or intra-ligand (π → π* and n → π*) transitions. nih.govresearchgate.net

In studies of thorium(IV) complexes with azoester ligands, the electronic spectra showed bands corresponding to π → π* and M-N transitions. orientjchem.org Similarly, the electronic absorption spectra of mixed-ligand thorium(IV) carboxylate complexes displayed π→π, n→π, and charge transfer transitions. nih.gov The UV-Vis spectrum of a molybdenum(VI) complex used for thorium sensing showed an intramolecular charge transfer band at 481 nm, which was altered upon the addition of Th⁴⁺, indicating complex formation. acs.org

The following table summarizes the electronic absorption spectral data for some thorium(IV) complexes:

ComplexAbsorption Bands (nm)AssignmentReference
Bis(Ethyl-α-3-chloro phenylazo aceto acetate tetrakis nitrato Th(IV)280, 340, 360π-π, M-N orientjchem.org
[Th(OOCCH₃)₄₋ₙLₙ] (L = myristate, palmitate, stearate)Not specifiedπ→π, n→π*, Charge Transfer nih.gov
M1 + Th⁴⁺267, 485Not specified acs.org

Photoluminescence Spectroscopy of Ternary and Quaternary Complexes

Photoluminescence spectroscopy is a valuable technique for investigating the emissive properties of thorium(IV) complexes, particularly ternary and quaternary systems. While thorium(IV) itself is not luminescent, its complexes with certain organic ligands can exhibit fluorescence.

Studies on ternary and quaternary thorium(IV) complexes containing Schiff bases and carboxylates, including acetate, have shown that these complexes can be fluorescent. researchgate.net The luminescence properties are influenced by the nature of the ligands and the coordination environment around the thorium(IV) ion. For instance, both mono- and bis-ligated thorium(IV) pyridine (B92270) dipyrrolide complexes exhibit strong photoluminescence at room temperature in solution. nsf.gov In contrast, some thorium pyrasal complexes show little to no fluorescence compared to similar naphthylsalophen thorium complexes. osti.gov

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Solution-Phase Structure

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for probing the local coordination environment of thorium(IV) in solution, providing information on coordination numbers and bond distances. rsc.org This method is particularly useful for studying species that are difficult to crystallize.

EXAFS studies on the complexation of thorium(IV) with acetate have provided direct structural information on the successive Th(Ac)ⱼ⁽⁴⁻ʲ⁾⁺ complexes in solution. researchgate.net The data from these studies, in conjunction with thermodynamic data, help to elucidate the coordination modes of the acetate ligands. researchgate.net EXAFS has also been used to characterize the structure of aqueous thorium(IV) species and colloids, revealing the presence of polynuclear species with highly asymmetric Th-O coordination. nih.gov In studies of thorium(IV) complexation with other ligands in the presence of acetate, EXAFS has been crucial in determining the structure of the resulting complexes in solution. acs.org

X-ray Diffraction Studies

Powder XRD has been used to establish the nano-sized nature and crystallinity of mixed-ligand thorium(IV) carboxylate complexes. nih.gov For some ternary and quaternary thorium(IV) complexes, powder XRD data indicated poorly crystalline, nano-sized triclinic particles. researchgate.net X-ray diffraction has also been used to investigate the transition from polymeric to ionic structures in the thorium acetate-trichloroacetate series. osti.gov

Single-crystal X-ray diffraction, when applicable, provides the most detailed structural information. For instance, the structures of two crystalline thorium(IV) hydrates have been determined, providing insights into the hydration and hydrolysis of thorium(IV) in the solid state. mdpi.com The solid-state molecular structures of thorium pyrasal complexes have also been established by single-crystal X-ray crystallography. osti.gov

The following table includes crystallographic data for a related thorium(IV) complex, as specific data for thorium(4+) acetate was not found in the search results.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Th(L1)₂MonoclinicP2₁/nNot specified osti.gov
Th(L2)₂MonoclinicP2₁/cNot specified osti.gov

Powder X-ray Diffraction (PXRD) for Crystallinity and Nanoparticle Sizing

Powder X-ray Diffraction (PXRD) is a fundamental technique for assessing the crystallinity and estimating the size of nanoparticles in thorium(IV) acetate-derived materials. forcetechnology.comwayne.edu The diffraction pattern provides a fingerprint of the crystalline phases present in a sample. wayne.eduscispace.com For mixed-ligand thorium(IV) complexes synthesized from thorium(IV) acetate, PXRD has been instrumental in establishing their nano-sized nature. nih.gov

In studies of ternary and quaternary thorium(IV) complexes, PXRD data revealed poorly crystalline particles with a triclinic crystal system. researchgate.net The broadening of the diffraction peaks is a key indicator of small crystallite size, a phenomenon that becomes more significant as the crystalline domain size decreases, particularly below 10 nm. yale.edu This peak broadening allows for the estimation of nanoparticle size using the Scherrer equation, although it is best used in conjunction with other techniques for accurate measurement. yale.edu The agreement between observed and calculated PXRD patterns is also used to confirm that a single crystal selected for more detailed analysis is representative of the bulk sample. osti.gov

Single-Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Structures

For an unambiguous determination of the molecular and supramolecular structure of crystalline thorium(IV) compounds, single-crystal X-ray diffraction is the definitive method. This technique provides precise atomic coordinates, bond lengths, and bond angles, revealing the intricate three-dimensional arrangement of atoms within the crystal lattice.

For instance, single-crystal X-ray diffraction has been used to characterize thorium(IV) complexes formed from the hydrolysis of other ligands, such as in the formation of [Th(2,6-dipicolinate)2(H2O)4]. mdpi.com In the case of hexanuclear thorium(IV) benzoate (B1203000) complexes, this method elucidated that each thorium(IV) center is 9-coordinate, bonded to oxygen atoms from bridging hydroxo/oxo groups, water molecules, and carboxylate ligands. osti.gov Similarly, the structures of thorium chloride complexes, such as the monomeric [Th(H2O)4Cl4] and a novel hydroxo-bridged trimer [Th3(OH)5]7+, have been determined, highlighting the diverse coordination environments thorium(IV) can adopt. osti.gov The use of uranyl acetate as a precursor in hydrothermal synthesis has also led to the formation and single-crystal X-ray diffraction characterization of various new uranium(IV) and thorium(IV) fluorides. nih.gov

Thermal Decomposition Analysis (Focus on chemical transformation pathways)

Thermal analysis techniques are critical for understanding the stability and decomposition pathways of thorium(IV) acetate and its complexes upon heating. tainstruments.comtorontech.com

Thermogravimetric Analysis (TGA) of Decomposition Products

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition processes. torontech.comfurg.br For thorium(IV) complexes, TGA reveals multi-step decomposition pathways.

For example, the thermal decomposition of a thorium(IV)-diclofenac complex, [Th(diclo)2(OH)2]·4H2O, occurs in several stages. The initial weight loss between 120-190°C corresponds to the loss of two water molecules. bas.bg Subsequent steps between 190-340°C involve the loss of the remaining water molecules and the onset of organic moiety decomposition. bas.bg The final product of thermal decomposition for many thorium compounds is thorium oxide (ThO2). mcmaster.caamericanelements.com The coupling of TGA with techniques like mass spectrometry (TGA-MS) can provide detailed information about the gaseous products evolved during decomposition. core.ac.ukresearchgate.net

Table 1: TGA Decomposition Stages of a Thorium(IV)-Diclofenac Complex bas.bg

Decomposition StepTemperature Range (°C)Description
1120-190Loss of 2 water molecules
2190-340Loss of 2 water molecules and start of organic decomposition
3 & 4340-490+Further decomposition of the organic moiety

Note: This interactive table is based on data for a specific thorium(IV)-diclofenac complex and illustrates a typical multi-step decomposition.

Other Physico-chemical Characterization Methodologies

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This data is crucial for confirming the empirical formula and stoichiometry of newly synthesized thorium(IV) acetate and its derivatives. researchgate.netjst.go.jp

For a wide range of thorium(IV) complexes, including mixed-ligand carboxylates, Schiff base complexes, and organometallic compounds, elemental analysis results are compared with the calculated values for the proposed chemical formula to verify its accuracy. nih.govresearchgate.netosti.govmdpi.com For instance, in the synthesis of [Th(2,6-dipicolinate)2(H2O)4], the experimentally found percentages of C, H, and N were in close agreement with the calculated values, confirming the stoichiometry of the complex. mdpi.com Similarly, for thorium(IV) complexes with Schiff bases, elemental analysis suggested a 1:1 stoichiometry. researchgate.net This method is routinely used alongside spectroscopic and diffraction techniques to provide a complete and confident characterization of the synthesized compounds. researchgate.netresearchgate.netjst.go.jp

Table 2: Elemental Analysis Data for [Th(2,6-dipicolinate)2(H2O)4] mdpi.com

ElementCalculated (%)Found (%)
Carbon (C)26.525.9
Hydrogen (H)2.22.4
Nitrogen (N)4.44.3

Note: This interactive table showcases a comparison between calculated and experimental elemental analysis data.

Molar Conductance Measurements for Electrolyte Behavior

Molar conductance measurements are a fundamental tool for assessing whether a compound behaves as an electrolyte in solution. For thorium(IV) acetate and its complexes, these measurements have consistently indicated non-electrolytic behavior in various organic solvents.

In a study of mixed-ligand thorium(IV) complexes with the general formula [Th(OOCCH₃)₄₋ₙLₙ] (where L represents anions of myristic, palmitic, or stearic acid, and n = 1-4), the molar conductance values pointed to the complexes being non-electrolytes. nih.gov Similarly, thorium(IV) complexes with N-pyrrolidinobenzyl benzamide (B126) (PBB) and various anions, including acetate, were found to be non-electrolytes in solvents like methanol (B129727), acetonitrile (B52724), nitrobenzene (B124822), and DMF, suggesting that the acetate and other anions are coordinated to the thorium ion. asianpubs.org This non-electrolytic nature is further supported by studies on thorium(IV) cyanoacetate (B8463686) complexes, which also showed non-electrolyte behavior in water, DMSO, and acetonitrile solutions. ias.ac.in

Further research on ternary and quaternary complexes of thorium(IV) derived from thorium(IV) acetate also reported non-conducting behavior based on conductance measurements. researchgate.net The molar conductance values for thorium(IV) complexes with semicarbazones in nitrobenzene were low, confirming their non-electrolyte nature. scispace.com The non-electrolytic behavior of thorium(IV) acetate complexes with piperidinobenzylurea further corroborates these findings. researchgate.net

Table 1: Molar Conductance of Selected Thorium(IV) Acetate and Related Complexes This table is interactive. Users can sort and filter the data.

Compound Class General Formula Solvent(s) Molar Conductance (Ω⁻¹cm²mol⁻¹) Electrolyte Behavior Reference
Mixed-Ligand Carboxylates [Th(OOCCH₃)₄₋ₙLₙ] Toluene (B28343) - Non-electrolyte nih.gov
Pyrrolidinobenzyl Benzamide Complexes [Th(PBB)₃(CH₃COO)] Methanol, Acetonitrile, Nitrobenzene, DMF Low (specific values not provided) Non-electrolyte asianpubs.org
Cyanoacetate Complexes Th(NCCH₂COO)₄ Water, DMSO, Acetonitrile - Non-electrolyte ias.ac.in
Ternary and Quaternary Complexes [Th(OOCCH₃)₂₋ₙ(SB)ₙ(OOCC₁₅H₃₁)₂] Nitrobenzene 4–7 Non-electrolyte researchgate.net

Mass Spectrometry for Species Identification and Molecular Weight (e.g., FAB mass, Electrospray Ionization Mass Spectrometry - ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of compounds. Both Fast Atom Bombardment (FAB) mass spectrometry and Electrospray Ionization Mass Spectrometry (ESI-MS) have been utilized to characterize thorium(IV) acetate derivatives.

FAB mass spectrometry was employed in the study of ternary and quaternary complexes of thorium(IV), such as [Th(SB-1)₂(OOCC₁₅H₃₁)₂], confirming the proposed structures. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) has proven particularly useful for investigating the speciation of thorium complexes in solution. researchgate.net ESI-MS studies on the competitive interactions in a ternary Th-Mn-EDTA system demonstrated the complexity of quantifying species but provided quantitative data on the displacement of manganese from its EDTA complex by thorium. nih.gov In the presence of acetic acid, ESI-MS has been used to identify mixed ligand complexes, such as [ThEDTAac]⁻. researchgate.net The technique is sensitive enough for the detection of trace amounts of uranyl acetate species in natural water samples, highlighting its potential for environmental monitoring. ecut.edu.cn While direct mass spectrometry data on the parent thorium(IV) acetate is not extensively detailed in the provided context, the application of these techniques to its derivatives underscores their importance in characterizing the coordination chemistry of thorium.

Magnetic Susceptibility Measurements for Electronic Configuration

Magnetic susceptibility measurements are crucial for determining the magnetic properties of a compound, which in turn provides insight into its electronic configuration. Thorium in the +4 oxidation state (Th⁴⁺) has an electron configuration corresponding to the noble gas radon ([Rn]), meaning it has no unpaired electrons in its 5f or 6d orbitals. wikipedia.org

Consequently, thorium(IV) compounds are expected to be diamagnetic. This has been consistently confirmed through magnetic susceptibility measurements of various thorium(IV) acetate complexes.

Mixed-Ligand Carboxylate Complexes: Room temperature magnetic susceptibility measurements of mixed-ligand thorium(IV) complexes, formed by the substitution of acetate ions with other carboxylic acids, revealed their diamagnetic nature. nih.gov

Pyrrolidinobenzyl Benzamide (PBB) Complexes: Thorium(IV) complexes with PBB, including the acetate derivative, were found to be diamagnetic, as anticipated for a Th(IV) ion with a noble gas electronic configuration. asianpubs.org

Ternary and Quaternary Complexes: Room temperature magnetic moment measurements of ternary and quaternary complexes derived from thorium(IV) acetate indicated that they were diamagnetic, confirming the absence of unpaired electrons. researchgate.net

General Observation: Thorium metal itself is paramagnetic, but the Th⁴⁺ ion, having lost all four valence electrons, is diamagnetic. wikipedia.orgwikipedia.org This fundamental property is reflected in its compounds.

The diamagnetic nature of these thorium(IV) acetate compounds is a direct consequence of the Th⁴⁺ ion's [Rn] electronic configuration, which lacks unpaired electrons available for magnetic interactions.

Table 2: Magnetic Properties of Selected Thorium(IV) Complexes This table is interactive. Users can sort and filter the data.

Compound Class Magnetic Property Conclusion Reference
Mixed-Ligand Carboxylates Diamagnetic Absence of unpaired electrons, consistent with Th(IV) nih.gov
Pyrrolidinobenzyl Benzamide Complexes Diamagnetic Consistent with the noble gas configuration of Th(IV) asianpubs.org
Ternary and Quaternary Complexes Diamagnetic Absence of unpaired electrons researchgate.net

Computational and Theoretical Chemistry of Thorium Iv Acetate Systems

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the geometric and electronic structures of thorium complexes. acs.orgresearchgate.net DFT calculations allow for the optimization of molecular geometries, providing data on bond lengths and angles that are often in good agreement with experimental results from techniques like X-ray crystallography. acs.orgosti.gov For instance, in studies of various thorium(IV) complexes, DFT has been employed to predict their non-planar geometrically optimized structures. researchgate.net

These calculations are also instrumental in understanding the electronic properties of thorium(IV) compounds. By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can assess the chemical reactivity and stability of these complexes. researchgate.net A small HOMO-LUMO gap, for example, suggests higher reactivity and lower chemical stability due to the ease of electronic transitions. researchgate.net Time-dependent DFT (TD-DFT) can be used to assign bands in UV-Visible spectra, attributing them to specific electronic transitions, such as ligand-to-metal charge transfer or internal ligand transitions. acs.orgacs.org

In the context of thorium(IV) acetate (B1210297), DFT calculations can elucidate the coordination environment of the thorium ion and the nature of the thorium-oxygen bonds. For related thorium(IV) carboxylate complexes, DFT has been used to establish doubly and triply bridged coordination modes of the carboxylate ligands. nih.gov Furthermore, DFT studies on thorium(IV) complexes with other ligands have shown how substituents can influence the electronic structure. osti.gov

Below is a table showcasing typical parameters obtained from DFT calculations for thorium complexes.

ParameterDescriptionTypical Values/Observations
Bond Length (Th-O) The distance between the thorium ion and an oxygen atom of the acetate ligand.Calculated values are generally consistent with experimental data, though they can be slightly longer depending on the functional used. osti.gov
Coordination Number The number of ligand atoms directly bonded to the central thorium ion.DFT helps in determining the most stable coordination number for a given complex. acs.org
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap indicates higher reactivity. researchgate.net
Vibrational Frequencies Calculated frequencies corresponding to molecular vibrations.These are used to assign experimental Raman and IR spectra. acs.orgosti.gov

Electronic Structure Investigations of Thorium(IV) Compounds

The electronic structure of thorium(IV) compounds is a key area of research, as it governs their chemical bonding and reactivity. Thorium, in its +4 oxidation state, has a [Rn] electron configuration, meaning it has no 5f valence electrons. wikipedia.org However, the 5f orbitals are energetically accessible and can participate in bonding, leading to a degree of covalent character in its compounds. wikipedia.org

Theoretical investigations, often coupled with experimental techniques like photoelectron spectroscopy (PES), provide a detailed picture of the electronic structure. acs.org DFT and TD-DFT calculations have been successfully used to model the electronic structure and assign electronic transitions in various thorium(IV) complexes. acs.orgosti.gov These studies reveal that the nature of the ligands significantly influences the electronic properties. For example, in some organometallic thorium complexes, low-energy electronic transitions are attributed to ligand-localized excitations. acs.org

The following table summarizes key aspects of the electronic structure of Thorium(IV) compounds:

FeatureDescriptionSignificance
Oxidation State Thorium is in the +4 oxidation state.Results in a [Rn] electronic configuration with no valence 5f electrons. wikipedia.org
5f Orbital Participation Despite being formally unoccupied, the 5f orbitals can be involved in chemical bonding.Contributes to covalent character and influences coordination chemistry. researchgate.netwikipedia.org
Ligand-to-Metal Charge Transfer (LMCT) Electronic transitions from ligand-based orbitals to metal-based orbitals.A common feature in the UV-Visible spectra of thorium complexes. acs.org
Covalency The degree of shared electron density in metal-ligand bonds.Thorium compounds exhibit greater covalency than corresponding lanthanide compounds. wikipedia.org

Molecular Modeling and Simulation of Thorium(IV) Complexation

Molecular modeling and simulations are essential for understanding the dynamic behavior of thorium(IV) complexes in solution. These methods can predict the formation and stability of different complex species, which is crucial for applications such as nuclear waste management and the design of separation processes. osti.goviaea.org

Thermodynamic modeling, for instance, can be used to determine the stability constants of actinide complexes with various organic ligands, including acetate, across a range of concentrations and temperatures. osti.goviaea.orgresearchgate.net These models often rely on experimental data from techniques like potentiometry and calorimetry, but computational methods can help to interpret and supplement these findings. researchgate.netrsc.org

Molecular dynamics (MD) simulations can provide insights into the structure and dynamics of solvated thorium ions and their complexes. For example, simulations can reveal the coordination number of thorium in aqueous solution and the structure of its hydration shells. researchgate.net This information is vital for understanding the initial steps of complexation reactions.

The complexation of Th(IV) with acetate has been studied at various temperatures, revealing the formation of up to five successive complexes, Th(Ac)j(4-j)+ (where j = 1-5). researchgate.netrsc.org The stability of these complexes is influenced by temperature, with both enthalpy and entropy changes playing a significant role. researchgate.net

Advanced Research Applications of Thorium Iv Acetate in Chemical Sciences

Role as Precursors for Thorium Dioxide and Other Thorium-Containing Materials

As a precursor, thorium(IV) acetate (B1210297) is valued for its role in creating high-purity compounds and advanced materials. Acetates, in general, are recognized as excellent starting materials for producing ultra-high-purity compounds, catalysts, and nanoscale materials. americanelements.com

Thorium(IV) acetate is a suitable precursor for the synthesis of high-purity thorium dioxide (ThO₂). americanelements.com The thermal decomposition of thorium(IV) acetate yields thorium oxide, a process that is foundational for producing this critical nuclear fuel material. americanelements.com The inertness of thorium dioxide makes its synthesis from molecular precursors a key area of research. iaea.org While various thorium compounds like amidates and aspartates are also investigated as precursors for ThO₂, thorium(IV) acetate provides a direct route through thermal decomposition. americanelements.comresearchgate.netrsc.org The quality and purity of the final ThO₂ can be influenced by the nature of the precursor and the decomposition conditions. For instance, studies on other single-source precursors have shown that ligand substituents can significantly impact the crystallinity and purity of the resulting thorium dioxide. rsc.orgosti.gov

Thorium(IV) acetate is instrumental in synthesizing novel coordination complexes with tailored physical properties. Through stepwise substitution reactions, the acetate ligands can be replaced by other functional molecules, leading to materials with specific characteristics.

Research has demonstrated the synthesis of ternary and quaternary complexes from thorium(IV) acetate with Schiff bases and straight-chain carboxylic acids. researchgate.net These complexes exhibit distinct photoluminescent properties, displaying fluorescence in solution at room temperature. researchgate.net Electrical conductance measurements have shown these materials to be non-conducting, essentially behaving as insulators. researchgate.netresearchgate.net Furthermore, magnetic susceptibility studies have consistently revealed the diamagnetic nature of these thorium(IV) complexes. researchgate.netresearchgate.net

Table 1: Properties of Thorium(IV) Complexes Derived from Thorium(IV) Acetate

Property Finding Source
Optical Complexes display fluorescence and show π→π* and n→π* charge transfer transitions. researchgate.net
Electrical Complexes are non-conducting and behave as insulators. researchgate.netresearchgate.net

| Magnetic | Complexes are diamagnetic in nature. | researchgate.netresearchgate.net |

The use of acetates as precursors is particularly effective for the production of nanoscale materials, and thorium(IV) acetate is no exception. americanelements.com It has been successfully used to synthesize a variety of nano-sized materials through substitution reactions.

Key research has focused on the substitution reactions of thorium(IV) acetate to create nano-sized carboxylate complexes. jst.go.jpmdpi.comnih.gov By reacting thorium(IV) acetate with straight-chain carboxylic acids, researchers have produced mixed-ligand complexes whose nano-size was confirmed by powder X-ray diffraction (XRD) studies. researchgate.net Similarly, the synthesis of photoluminescent ternary and quaternary complexes from thorium(IV) acetate resulted in poorly crystalline, nano-sized triclinic particles, as characterized by transmission electron microscopy (TEM). researchgate.net The morphology and microstructure of these complexes have been examined, revealing particle sizes in the nanometer range. researchgate.netmdpi.com Polymer-thorium(IV) nanocomposites have also been synthesized, further highlighting the versatility of thorium precursors in nanotechnology. aphrc.org

Table 2: Examples of Nanoscale Materials from Thorium(IV) Acetate

Material Type Synthesis Method Characterization Source
Nano-sized Carboxylate Complexes Stepwise substitution of acetate ions with straight-chain carboxylic acids. Powder XRD researchgate.netjst.go.jp
Nano-sized Ternary/Quaternary Complexes Stepwise substitution with carboxylic acids and Schiff bases. TEM, SAED, Powder XRD researchgate.net

| Polymer-Thorium(IV) Nanocomposites | Radical induced copolymerization involving a thorium complex. | TEM, SEM, XRD | aphrc.org |

Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. The synthesis of thorium-based MOFs is an emerging area of research. While direct synthesis of MOFs from thorium(IV) acetate is not extensively detailed in the provided sources, the underlying chemistry strongly supports its role as a suitable precursor. MOF synthesis relies on the coordination of metal ions (nodes) with organic ligands (linkers).

Recent studies have demonstrated the selective crystallization of a novel thorium MOF, NU-2500, from a solution containing Th(IV) and rare-earth ions using a simple carboxylate-based linker. nih.govrsc.org This highlights the strong affinity of the hard Th(IV) Lewis acid for hard carboxylate bases, a principle that makes thorium(IV) acetate a logical source for the Th(IV) node. nih.gov Other research has focused on synthesizing novel Th-MOF nanostructures using various methods, underscoring the active development in this field. nih.gov The ability to control the structure and porosity of Th-MOFs is a key research goal, with studies exploring ligand design to manage framework interpenetration. researchgate.net

Catalytic Applications and Mechanistic Insights

Thorium compounds, including those derived from thorium(IV) acetate, have been investigated for their catalytic properties, particularly as dopants in industrial catalysts.

The high-temperature shift (HTS) reaction is a crucial industrial process for producing hydrogen, where carbon monoxide reacts with steam. researchgate.net Traditionally, iron-chromium catalysts (Fe₃O₄-Cr₂O₃) are used. researchgate.net However, due to environmental concerns related to chromium, research has focused on finding less toxic and more effective replacements. conicet.gov.arunlp.edu.ar

Thorium has emerged as a promising substitute for chromium in iron- and copper-based HTS catalysts. researchgate.netresearchgate.net Studies have shown that thorium-doped catalysts can exhibit higher activity and better catalytic properties compared to their chromium-based counterparts. researchgate.netunlp.edu.ar A key step in the preparation of these catalysts involves rinsing an iron/thorium gel with an ammonium (B1175870) acetate solution. unlp.edu.ar This process leads to the formation of an iron and thorium hydroxyacetate, which, upon calcination, produces the active magnetite phase of the catalyst. unlp.edu.ar This demonstrates an indirect but vital role of acetate in the synthesis of these advanced catalytic materials. The thorium dopant has been shown to make the formation of undesirable metallic iron more difficult, thereby increasing the stability of the active catalyst phase. unlp.edu.ar

Thorium Compounds as Catalysts in Hydrocarbon Production and Petroleum Cracking

Thorium compounds, particularly thorium oxide (ThO₂), have been extensively investigated for their catalytic properties in various chemical transformations, including those relevant to hydrocarbon production and petroleum processing. wikipedia.org Thorium(IV) acetate serves as a valuable precursor for the synthesis of these high-purity catalytic materials. americanelements.comontosight.ai The thermal decomposition of thorium(IV) acetate yields thorium oxide, a compound with a remarkably high melting point and chemical stability, making it suitable for high-temperature applications. wikipedia.orgnih.gov

Research has explored the use of thorium oxide as a catalyst in petroleum cracking, the process of breaking down large hydrocarbon molecules into smaller, more valuable fractions like gasoline. nih.govamazonaws.comusgs.gov While not widely used commercially for this purpose today, its potential has been well-documented. wikipedia.org For instance, thorium oxide catalysts have been used in the conversion of ammonia (B1221849) to nitric acid and the production of sulfuric acid. nih.govusgs.gov

In a more specialized application, thorium-doped catalysts have shown promise in the high-temperature shift (HTS) reaction, a critical step in hydrogen production for various industrial processes. A study on iron-based HTS catalysts demonstrated that doping with thorium could offer protection against the formation of metallic iron, which can lead to unwanted hydrocarbon production. ufba.br The preparation method for this catalyst involved rinsing a gel with an ammonium acetate solution to produce an iron and thorium hydroxyacetate, which upon calcination, formed the desired active magnetite phase. ufba.br This highlights a direct route where an acetate-containing precursor is integral to forming the final catalytic material.

The table below summarizes key catalytic applications investigated for thorium compounds.

Catalytic ProcessThorium Compound UsedRole of ThoriumSource
Petroleum CrackingThorium Oxide (ThO₂)Catalyst wikipedia.org, amazonaws.com, nih.gov
Sulfuric Acid ProductionThorium Oxide (ThO₂)Catalyst acs.org, nih.gov
Nitric Acid ProductionThorium Oxide (ThO₂)Catalyst wikipedia.org, nih.gov
Ruzicka Large Ring SynthesisThorium Oxide (ThO₂)Catalyst wikipedia.org
High-Temperature Shift (HTS)Thorium-doped Iron OxideStabilizer, prevents metallic iron formation ufba.br

Relevance in Nuclear Fuel Cycle Research and Waste Management Chemistry

Chemical Separations of Uranium and Plutonium from Thorium in Acetate Media

The separation of actinides like uranium and plutonium from thorium is a cornerstone of nuclear fuel reprocessing and waste management. Acetate media have been shown to be effective in certain separation schemes due to the differential complexation behavior of these elements.

One established method involves the liquid-liquid extraction of uranium and plutonium from an acetate solution using triiso-octylamine as the extractant, which effectively separates them from thorium and other fission products. acs.org This process leverages the specific chemical affinities of the elements in the presence of acetate ions.

Another advanced technique is electrolytic extraction through counter-current or cross-current ion migration. In one such process, an aqueous solution of the elements in dilute nitric acid is treated in the presence of a complexing agent, such as acetic acid. google.com By applying an electric field, plutonium can be separated from uranium and other transuranium elements. google.com In this acetate-based system, the uranium ions migrate in the opposite direction of the flowing liquid current, facilitating the separation. google.com The decontamination factor for the separation of uranium and plutonium using this method has been reported to be greater than 10^3. google.com

The table below outlines different separation systems involving acetate for actinide partitioning.

Separation MethodMediaComplexing AgentElements SeparatedSource
Liquid-Liquid ExtractionAqueous/OrganicAcetate/Triiso-octylamineU(VI) and Pu(VI) from Th(IV) acs.org
Electrolytic ExtractionDilute Nitric AcidAcetic Acid (1.5-2.5 N)Pu from U and other transuranium elements google.com
Coupled PrecipitationAcid SolutionOxalate (B1200264)/AcetateFission products from U researchgate.net

Thorium(IV) as a Chemical Analogue for Plutonium(IV) in Separation Studies

Due to the high radioactivity and toxicity of plutonium, researchers often utilize chemical analogues for developing and testing separation techniques and understanding fundamental coordination chemistry. Thorium(IV) is frequently employed as a chemical analogue for plutonium(IV). nih.goviaea.org This substitution is justified by their similar chemical properties, including the same +4 oxidation state and comparable ionic radii. The ionic radius of Th(IV) is approximately 1.05 Å, while that of Pu(IV) is 0.96 Å. researchgate.net

The hydrolytic and polymerization behavior of Th(IV) in aqueous solutions closely mimics that of Pu(IV). iaea.org The study of thorium's polymer chemistry, which involves the conversion of hydroxyl-bridged polymers to more stable oxygen-bridged (oxo) linkages, provides significant insights into the analogous, but more complex, reactions of plutonium. iaea.org Using thorium allows for safer and more straightforward experimental work, avoiding the stringent safety protocols required for plutonium. iaea.org This approach is invaluable for developing models that predict the behavior of plutonium in nuclear fuel cycles and waste repositories. nih.gov

PropertyThorium(IV)Plutonium(IV)Relevance to Analogue StudiesSource
Oxidation State +4+4Identical charge allows for similar electrostatic interactions. nih.gov, iaea.org
Ionic Radius (CN=8) ~1.05 Å~0.96 ÅSimilar size leads to comparable coordination geometries and bond lengths. researchgate.net
Polymer Chemistry Forms hydrous polymers via hydrolysis.Forms hydrous polymers via hydrolysis.Analogous polymerization behavior is crucial for modeling behavior in solution. iaea.org
Lewis Acidity Hard Lewis AcidHard Lewis AcidBoth favor hard donor ligands like oxygen, leading to similar complexation. wikipedia.org

Understanding Ligand Interactions in Nuclear Waste Tank Storage Chemistry

Thorium(IV), being a hard Lewis acid, forms stable complexes with hard oxygen-donor ligands like those found in acetate, citrate, and oxalate. wikipedia.org Understanding the stability and speciation of these thorium-ligand complexes is essential for developing effective strategies for waste treatment and radionuclide separation. nih.govacs.org For example, detailed studies on the complexation of thorium with hydroxycarboxylates have identified the formation of various species, such as ML₃ and ML₄ complexes, and have determined their stability constants through potentiometric titration. acs.org This fundamental data is crucial for modeling the chemical behavior of actinides in waste tanks and predicting their potential for migration into the environment. acs.org Schiff-base complexes of tetravalent actinides are also being investigated for new separation strategies in nuclear waste management. nih.gov

Advanced Analytical and Separation Methodologies in Thorium Iv Research

Spectroscopic Methods for Thorium(IV) Determination in Complex Matrices

Spectroscopic techniques are instrumental for the quantification of Thorium(IV) due to their sensitivity, selectivity, and relatively low cost. These methods typically rely on the formation of a stable complex between Thorium(IV) and a chromogenic or fluorogenic ligand, which results in a measurable change in the solution's optical properties.

Spectrophotometry remains a widely used technique for Thorium(IV) determination. The method is based on the reaction of Thorium(IV) with a specific organic reagent to form a colored complex, with the intensity of the color being proportional to the thorium concentration.

Thorin (2-(2-hydroxy-3,6-disulfo-1-naphthylazo)benzenearsonic acid) is a well-established chromogenic reagent for Thorium(IV). It forms a stable, red-orange colored complex with Thorium(IV) in an acidic medium. researchgate.net The optimal conditions for complex formation are typically in a pH range of 0.65 to 2.2. researchgate.netjournalijar.com The reaction is sensitive, allowing for the determination of microgram quantities of thorium. researchgate.net The absorbance of the Thorium-Thorin complex is measured at its wavelength of maximum absorbance (λmax), which is around 495-545 nm. researchgate.netakjournals.com The method has been successfully applied to the determination of thorium in various samples, including monazite (B576339) sands and standard reference materials. researchgate.nettjnpr.org The selectivity of the method can be enhanced by using masking agents to prevent interference from other metal ions.

A study focused on optimizing the determination of thorium using Thorin dye in Rosetta monazite concentrates identified perchloric acid at a pH of 0.7 as the optimal medium for complex formation. journalijar.com Different buffer systems, including acetate-acetic acid, have been utilized to maintain the required pH for the reaction. journalijar.com

Nornicotine alkaloid , a natural phytochemical, has been developed as a selective and sensitive reagent for the spectrophotometric determination of Thorium(IV). tjnpr.orgtjnpr.orgresearchgate.net It forms a deep yellow colored chelate with Thorium(IV) in a pH range of 4 to 6. tjnpr.orgtjnpr.org The complex can be extracted into chloroform (B151607), and its absorbance is measured at a λmax of 430 nm. tjnpr.orgtjnpr.orgresearchgate.net This method demonstrates high selectivity for Thorium(IV) even in the presence of other cations such as Al³⁺, Ni²⁺, Hf⁴⁺, Zr⁴⁺, Ce⁴⁺, Fe³⁺, and Pb²⁺. tjnpr.org The optimal conditions for the formation of the nornicotine-thorium chelate include a temperature of 60°C for 20 minutes. tjnpr.org

Other dyes like Calcon have also been investigated. Calcon forms a stable 1:1 complex with Thorium(IV) in an acetate (B1210297) buffer at pH 3, with a maximum absorbance at 658 nm. naturalspublishing.com

Table 1: Spectrophotometric Methods for Thorium(IV) Determination

ReagentOptimal pHλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Linear Range (µg/mL)Limit of Detection (LOD) (µg/mL)Reference
Thorin 0.7 - 2.24956.0 x 10⁴Up to 3.0- researchgate.netjournalijar.com
Nornicotine Alkaloid 4 - 64301.8 x 10⁴6 - 500.57 tjnpr.orgtjnpr.org
Calcon 3 (Acetate Buffer)6580.67 x 10⁴0.25 - 20.00- naturalspublishing.com

Fluorometry offers a highly sensitive alternative for Thorium(IV) detection, particularly in environmental water samples where concentrations can be extremely low. This technique utilizes fluorescent probes that exhibit a change in their emission intensity or wavelength upon binding with Thorium(IV).

Many fluorescent sensors for Thorium(IV) operate on a "turn-on" mechanism, where the probe's fluorescence is significantly enhanced upon complexation with Thorium(IV). For example, a sensor based on N′-(2,4-dihydroxybenzylidene)-4-hydroxylphenylhydrazide (AOH) demonstrates a specific "turn-on" fluorescence selectivity for Th⁴⁺ in an acidic solution, with a very low detection limit of 7.19 nM. mdpi.comscilit.com Another approach uses the aggregation-induced emission (AIE) property of molecules like tetra(4-sulfophenyl) ethylene (B1197577) (SuTPE), where the aggregation induced by Thorium(IV) leads to a drastic enhancement of fluorescence, allowing for a detection limit of 240 nM. nih.gov

Conversely, "turn-off" sensors are also employed, where the fluorescence of the probe is quenched upon interaction with Thorium(IV). A thin film sensor using 2-(acetyloxy)-N-(5-nitro-2-thiazolyl)-benzamide embedded in a sol-gel matrix operates on this principle, with a linear response range of 3.0 × 10⁻⁸ to 1.0 × 10⁻⁶ mol L⁻¹. researchgate.net

These fluorometric methods are often highly selective, showing minimal interference from other metal ions, including lanthanides and uranyl ions, which commonly coexist with thorium. mdpi.comnih.gov The detection can be performed in various aqueous media, including tap water and seawater, highlighting their practical applicability for environmental monitoring. nih.gov

Table 2: Fluorometry-based Sensors for Thorium(IV) Detection in Aquatic Systems

Sensor/ProbeMechanismDetection Limit (LOD)Key FeaturesReference
N′-(2,4-dihydroxybenzylidene)-4-hydroxylphenylhydrazide (AOH) "Turn-on"7.19 nMSelective over f-block and other metal ions in acidic solution. mdpi.comscilit.com
Tetra(4-sulfophenyl) ethylene (SuTPE) Aggregation-Induced Emission (AIE) "Turn-on"240 nMApplicable in 100% aqueous media, including tap and seawater. nih.gov
2-(acetyloxy)-N-(5-nitro-2-thiazolyl)-benzamide (L) "Turn-off"3.0 x 10⁻⁸ mol L⁻¹Thin film sensor embedded in a sol-gel matrix. researchgate.net
Albuterol Sulfate (ABS) "Turn-on"6.0 x 10⁻⁸ mol L⁻¹Wide linear range and pH range (4-6). researchgate.net
Azine-based Mo(VI) complex (M1) Metal-Ion Displacement "Turn-on"1.5 nMOrange-red emission upon Th(IV) binding. nih.gov

Chromatographic and Extraction Separation Techniques

The separation of Thorium(IV) from other elements, particularly other actinides and lanthanides, is a crucial step in nuclear fuel reprocessing and analytical procedures. Chromatographic and extraction techniques are the cornerstones of these separation processes, often utilizing acetate-containing solutions to exploit differences in complex formation.

Ion exchange chromatography is a powerful technique for separating ions based on their affinity for a solid ion exchange resin. In the context of actinide separation, the use of complexing agents in the mobile phase is critical for achieving selectivity. Acetate ions form complexes with actinides, and the stability of these complexes influences their retention on the ion exchange column.

Anion exchange chromatography has been shown to be effective for separating Thorium(IV) from rare-earth elements (REEs). For instance, a stripping agent composed of 90% (v/v) acetic acid in 5M nitric acid can be used to achieve the separation of Thorium, light REEs, and heavy REEs. core.ac.uk The stability of the acetate-actinide/lanthanide complex is correlated with the ionic radius of the metal ion, providing the basis for separation. core.ac.uk Cation exchange chromatography has also been employed, where the elution of actinides is controlled by a complexing agent in the mobile phase. For example, trivalent actinides can be separated from lanthanides using an ammonium (B1175870) acetate/acetic acid buffered feed. researchgate.net

Liquid-liquid extraction, or solvent extraction, is a primary method for the separation and recovery of Thorium(IV) on both laboratory and industrial scales. The technique involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase containing a specific extractant. The efficiency and selectivity of the extraction are highly dependent on factors such as the pH of the aqueous phase, the nature of the extractant, and the presence of complexing agents.

Acetate is often used in the aqueous phase to control the pH and as a complexing anion. akjournals.com Thorium(IV) has been extracted from acetate solutions using various extractants. For example, hexaacetato calix(6)arene in toluene (B28343) has been used to quantitatively extract Thorium(IV) at pH 7.5. akjournals.com The extracted thorium can then be stripped back into an aqueous phase using a nitric acid solution. akjournals.com

A variety of extractants have been investigated for the selective recovery of Thorium(IV). These include:

Schiff bases : (E)-4-(2-hydroxy phenyl imino) pentane-2-one (AcPh) dissolved in a chloroform and diethyl ether mixture has been used to extract Thorium(IV) from a chloride medium at pH 6.5. ekb.eg

Organophosphorus reagents : Di(1-methyl-heptyl) methyl phosphonate (B1237965) is highly efficient for extracting Thorium(IV) from nitric acid solutions. tjnpr.org

Calixarenes : These macrocyclic compounds, such as octa-functionalized calix researchgate.netresorcinarene-hydroxamic acid, show high affinity and selectivity for Thorium(IV). Extraction is performed from an ethyl acetate solution at pH 4.5. jst.go.jp

Tripodal Ligands : A ligand featuring carbamoylmethylphosphine oxide (CMPO) chelators, TRPN-CMPO-Ph, has demonstrated the ability to selectively extract Th(IV) from acidic solutions containing a mixture of other actinides and all rare-earth cations. nih.gov

The choice of diluent for the organic phase (e.g., benzene, toluene, chloroform) also plays a significant role in the extraction efficiency. akjournals.comrasayanjournal.co.in

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their charge-to-size ratio. It is particularly well-suited for the separation of metal ions, including actinides, and for studying their complexation equilibria.

CE has been successfully used to separate a mixture of actinides including Thorium(IV), neptunium(V), and uranium(VI) in a 1 M acetic acid medium. researchgate.net The separation is achieved in less than 15 minutes. The technique, when coupled with inductively coupled plasma mass spectrometry (CE-ICP-MS), becomes a powerful tool for determining the stability constants of metal-ligand complexes.

This approach has been used to study the complexation of Thorium(IV) with acetate. By monitoring the change in the electrophoretic mobility of Thorium(IV) as a function of acetate concentration, the stoichiometry and stability constants of the formed Thorium(IV)-acetate complexes can be determined. Research has identified the formation of five distinct Thorium(IV)-acetate complex species, from [Th(CH₃COO)]³⁺ to [Th(CH₃COO)₅]⁻. researchgate.netnih.gov This detailed understanding of speciation is crucial for designing and optimizing separation processes based on acetate media.

Affinity capillary electrophoresis (ACE) has also been applied to investigate the complexation of Thorium(IV) with ligands like desferrioxamine B (DFO), allowing for the determination of the charge, protonation state, and stability of the resulting complex. nih.gov

Table 3: Stability Constants (log β) of Thorium(IV)-Acetate Complexes Determined by CE-ICP-MS

Complex Specieslog(β₁₀)log(β₂₀)log(β₃₀)log(β₄₀)log(β₅₀)Ionic Strength (M)Reference
Th(IV)-Acetate 4.73 ± 0.168.92 ± 0.0912.16 ± 0.1112.96 ± 0.8714.39 ± 0.160.3 researchgate.netnih.gov

Voltammetric and Electrochemical Methods for Thorium(IV) Quantification

Voltammetric and electrochemical methods are powerful tools for the quantification of thorium(IV) ions in various media. These techniques are based on measuring the current response of an electroactive species to an applied potential.

Several voltammetric techniques have been developed for thorium determination. An indirect method using differential pulse polarography is based on the displacement reaction between Thorium(IV) and a Zinc(II)-EDTA complex in an ammonium acetate buffer medium. isca.meisca.me This method has been successfully applied to the analysis of thorium in wastewater samples, achieving a limit of quantification of 0.005 ppm. isca.meisca.me

Another sensitive method is anodic adsorptive stripping voltammetry (AdSV) at a carbon paste electrode (CPE). tandfonline.comcapes.gov.br This procedure involves the preconcentration of a thorium(IV)–alizarin complexon (ALC) complex onto the electrode surface before the voltammetric scan. tandfonline.comcapes.gov.br In an acetate-biphthalate buffer solution (pH 4.6), the oxidation peak of the adsorbed complex is measured. tandfonline.comcapes.gov.br This technique demonstrates high sensitivity, with a detection limit of 4.0 × 10⁻¹⁰ M after a 180-second preconcentration time. tandfonline.comcapes.gov.br The relationship between current and concentration is linear up to 3.0 × 10⁻⁷ M. tandfonline.comcapes.gov.br

The electrochemical behavior of the Th(IV)/Th system has also been studied in molten salt media, which is relevant for the development of Molten Salt Reactors. core.ac.uk Techniques such as cyclic voltammetry (CV), square wave voltammetry (SWV), and chronopotentiometry have been used to investigate the reduction of thorium(IV) in molten LiF–CaF2. core.ac.uk These studies showed that Th(IV) is reduced to metallic thorium in a single, diffusion-controlled step involving the exchange of four electrons. core.ac.uk

The development of chemically modified electrodes has further enhanced the electrochemical sensing of thorium(IV). A magnetite-graphene oxide-chitosan (M@GO@Cs) nanocomposite has been used for both adsorption and subsequent electrochemical quantification of Th(IV) ions using differential pulse voltammetry, with a reported limit of detection (LOD) of 0.2 mg/L. nih.gov Similarly, carbon paste electrodes chemically modified with octyl phenyl acid phosphate (B84403) (OPAP) and oxidized multi-walled carbon nanotubes (o-MWCNTs) have been developed as potentiometric sensors for Th(IV) ions, showing a Nernstian response over a wide concentration range (4.82 × 10⁻⁷ to 1.00 × 10⁻¹ mol L⁻¹). researchgate.net

Table 1: Performance of Various Voltammetric Methods for Thorium(IV) Quantification

MethodElectrode/SystemMediumLinear RangeDetection LimitReference
Differential Pulse PolarographyDropping Mercury ElectrodeAmmonium Acetate BufferNot Specified0.005 ppm isca.meisca.me
Anodic Adsorptive Stripping VoltammetryCarbon Paste Electrode (CPE) with Alizarin ComplexonAcetate-Biphthalate BufferUp to 3.0 × 10⁻⁷ M4.0 × 10⁻¹⁰ M tandfonline.comcapes.gov.br
Differential Pulse VoltammetryMagnetite@Graphene Oxide@Chitosan (M@GO@Cs)Aqueous10-100 mg/L0.2 mg/L nih.gov
PotentiometryCarbon Paste Electrode (CPE) with OPAP & o-MWCNTsAqueous4.82 × 10⁻⁷–1.0 × 10⁻¹ MNot Specified researchgate.net

Advanced Mass Spectrometry for Trace Analysis and Speciation (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS)

Inductively coupled plasma mass spectrometry (ICP-MS) is a premier technique for the trace and ultratrace analysis of thorium due to its exceptional sensitivity, low detection limits, and capability for isotopic analysis. acs.orgresearchgate.netresearchgate.net It is widely applied in environmental monitoring, geochemistry, and nuclear material analysis. researchgate.netmdpi.com

ICP-MS can be used for the direct determination of thorium concentrations in various samples, including water and urine. researchgate.netresearchgate.netnih.gov The technique requires the sample to be introduced as a liquid, often after acid digestion to break down the sample matrix. researchgate.netmdpi.com Both quadrupole ICP-MS (Q-ICP-MS) and high-resolution sector field ICP-MS (SF-ICP-MS) are employed for thorium analysis, with SF-ICP-MS generally offering higher sensitivity. cdc.gov A significant challenge in thorium analysis by ICP-MS is the "memory effect," where thorium adsorbs onto the surfaces of the sample introduction system, leading to erroneously high readings in subsequent samples. cdc.govresearchgate.net Rinsing solutions containing oxalic acid or hydrofluoric acid have been developed to mitigate this issue. cdc.govresearchgate.net

Beyond simple concentration measurements, ICP-MS is a powerful tool for speciation analysis when coupled with separation techniques. Capillary isoelectric focusing (cIEF) coupled with ICP-MS has been used to study the complexation of thorium with biomolecules like transferrin. rsc.org This hyphenated technique combines the high separation power of cIEF with the sensitive detection of ICP-MS, allowing for the characterization of different metal-protein species. rsc.org In one study, this method was used to determine the binding constant for the thorium-transferrin complex, revealing a high affinity of the protein for thorium. rsc.org

The complexation of Th(IV) with acetate itself has been studied using potentiometry, calorimetry, and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. researchgate.netrsc.org These studies have shown that in an acetate solution, a series of five successive complexes, Th(Ac)j⁽⁴⁻ʲ⁾⁺ (where j = 1–5), are formed. researchgate.netrsc.org While these studies did not use ICP-MS for speciation, the data they provide on the existence of these thorium-acetate species is fundamental for interpreting results from any speciation analysis, including those that could be performed with techniques like IC-ICP-MS or CE-ICP-MS.

Table 2: ICP-MS Methods for Thorium(IV) Analysis

TechniqueApplicationKey Findings/FeaturesReference
Q-ICP-MSThorium in urineDeveloped a rapid method using an oxalic acid rinse to eliminate memory effect. LOD of 0.77 ng/L. nih.gov
ICP-MSThorium in a uranium matrixThorium was separated from the uranium matrix by solvent extraction prior to ICP-MS analysis. Recovery >92%. researchgate.net
cIEF-ICP-MSThorium-transferrin speciationDetermined a high binding constant (log K = 18.65 ± 0.19) for the Th-transferrin complex. rsc.org
ICP-MSThorium in geological and soil samplesMicrowave digestion was found to be an effective and fast sample preparation method with >90% recovery. mdpi.com

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) for Thorium in Nuclear Fuels

Graphite Furnace Atomic Absorption Spectrometry (GFAAS) is another highly sensitive technique for determining trace elements. While direct analysis of thorium by GFAAS is less common than ICP-MS, the technique is highly relevant for the quality control of nuclear fuels, where the thorium matrix can significantly interfere with the determination of other trace metallic constituents. at-spectrosc.com

Research has focused on understanding and mitigating the influence of uranium and thorium matrices on the absorbance signals of analytes. at-spectrosc.comresearchgate.net Studies on the determination of silver in thorium-containing matrices showed that the absorbance signal for silver is significantly reduced in the presence of thorium compared to a matrix-free solution. at-spectrosc.comresearchgate.net This signal depression is attributed to several factors, including the physical trapping of the analyte within the stable thorium oxide lattices formed in the graphite furnace, a decrease in active carbon sites, and the potential formation of intermetallic compounds between the analyte and thorium. researchgate.net

To overcome these matrix effects, analytical methods often involve optimizing the temperature program (drying, pyrolysis, and atomization steps) of the GFAAS instrument. For instance, in the analysis of silver in plutonium-thorium and uranium-thorium based fuels, researchers carefully optimized the pyrolysis and atomization temperatures to improve analytical performance. researchgate.net The effect of the matrix composition and concentration on the analyte absorbance must be carefully evaluated to develop reliable analytical methods for the chemical quality control of nuclear materials. at-spectrosc.comresearchgate.net

Table 3: GFAAS Studies on Thorium-Containing Matrices

AnalyteMatrixKey FindingsReference
Silver (Ag)Thorium (Th)Th matrix significantly reduces the Ag absorbance signal. The atomization mechanism for Ag remains the same as in an aqueous solution. at-spectrosc.comresearchgate.net
Silver (Ag)Uranium-Thorium (U+Th) & Plutonium-Thorium (Pu+Th)The absorbance signal for Ag in a mixed U+Th or Pu+Th matrix was enhanced compared to a pure Th matrix but lower than in an aqueous solution. researchgate.net
Trace MetalsUranium-Zirconium (U-Zr)While not a Th matrix, this study is relevant as it involves separating the primary fuel components (U, Zr) before analyzing trace elements in the raffinate, a strategy applicable to Th-based fuels. at-spectrosc.com

Mechanistic Investigations of Thorium Iv Acetate Reaction Pathways

In-depth Analysis of Substitution Reaction Mechanisms

The substitution of acetate (B1210297) ligands in Thorium(IV) acetate is a key reaction for the synthesis of various mixed-ligand thorium complexes. Research has shown that Thorium(IV) acetate undergoes stepwise substitution of its acetate ions with other carboxylic acids. nih.govdaneshyari.com This process allows for the preparation of complexes with the general formula [Th(OOCCH₃)₄₋ₙLₙ], where L represents the anion of a different carboxylic acid and 'n' can range from 1 to 4. nih.gov

Kinetic studies on the acetate exchange reaction in different solvents have provided significant insights into the reaction mechanism. In polar protic solvents such as heavy water (D₂O) and methanol-d₄, the substitution follows a dissociative pathway. researchgate.net This mechanism is characterized by the initial cleavage of the bond between the thorium center and an acetate ligand, forming a reactive intermediate with a lower coordination number. This intermediate then rapidly coordinates with the incoming ligand. The positive values for the entropy of activation (ΔS‡) in these solvents support the formation of a more disordered transition state, which is consistent with a dissociative process. researchgate.net

Conversely, in acetic acid-d₄, the reaction mechanism is more complex than a simple ligand exchange. researchgate.net The activation parameters in this solvent differ significantly from those in polar protic solvents, suggesting an alternative pathway that may involve the participation of the solvent in the transition state. researchgate.net Aprotic solvents like dimethyl sulfoxide (B87167) (DMSO-d₆) and N,N-dimethylformamide (DMF-d₇) show little to no reaction, likely due to their inability to effectively solvate the leaving acetate ligand through hydrogen bonding. researchgate.net

Table 1: Activation Parameters for Acetate Exchange in Thorium(IV) Acetate in Various Solvents

Solvent ΔH‡ (kJ mol⁻¹) ΔS‡ (J mol⁻¹ K⁻¹) Proposed Mechanism
D₂O 126 (±6) 80 (±18) Dissociative
Methanol-d₄ 115 (±3) 52 (±9) Dissociative
Acetic acid-d₄ 63 (±12) -97 (±40) Complex/Solvent-assisted

Data sourced from a study on the complexation of thorium(IV) with acetate. researchgate.net

Characterization of Thermal Decomposition Pathways and Intermediate Species

Detailed experimental data on the thermal decomposition pathways of pure Thorium(IV) acetate is limited in the available scientific literature. However, studies on the thermal effects and activation energies of its decomposition in an inert atmosphere have been conducted. To understand the potential decomposition behavior, analogies can be drawn from studies on other metal acetates, such as those of cobalt and copper. researchgate.netrsc.org

The thermal decomposition of metal acetates typically proceeds through several stages. Initially, any hydrated water molecules are lost. This is followed by the decomposition of the anhydrous acetate. For other metal acetates, this decomposition has been observed to yield the corresponding metal oxide as a solid residue. researchgate.net The gaseous products evolved during the decomposition of compounds like cobalt(II) acetate tetrahydrate have been identified as water vapor, acetic acid, acetone, and carbon dioxide. researchgate.net It is plausible that the thermal decomposition of Thorium(IV) acetate follows a similar pattern, ultimately forming thorium dioxide (ThO₂), a highly stable oxide of thorium.

Intermediate species in the decomposition of other metal acetates have been proposed to include basic metal acetates. researchgate.net For instance, in the decomposition of cobalt(II) acetate, an intermediate with the formula Co(OH)(CH₃COO) has been suggested. researchgate.net It is conceivable that analogous thorium-containing intermediates, such as basic thorium acetates, are formed during the thermal decomposition of Thorium(IV) acetate before its complete conversion to thorium dioxide. However, without direct experimental evidence, these proposed pathways and intermediates for Thorium(IV) acetate remain speculative.

Influence of Solvent and Reaction Conditions on Reaction Mechanisms

The solvent and other reaction conditions play a pivotal role in dictating the mechanistic pathways of reactions involving Thorium(IV) acetate. As discussed in Section 8.1, the nature of the solvent significantly influences the mechanism of substitution reactions.

Polar protic solvents, capable of hydrogen bonding, facilitate a dissociative mechanism for acetate exchange by stabilizing the leaving acetate anion. researchgate.net In contrast, aprotic solvents hinder this process. researchgate.net Non-polar solvents, such as toluene (B28343), have been successfully used as a medium for the synthesis of mixed-ligand thorium carboxylates via substitution reactions. nih.govdaneshyari.com In these systems, the reaction is often driven to completion by the azeotropic removal of the liberated acetic acid. daneshyari.com

Temperature is another critical factor that affects reaction mechanisms, primarily by influencing reaction rates and the stability of complexes. Studies on the complexation of Thorium(IV) with acetate have shown that the stability of the resulting complexes is temperature-dependent. nih.gov While the direct influence of temperature on the substitution mechanism of Thorium(IV) acetate has not been extensively detailed, it is a fundamental parameter that controls the kinetics of the reaction. An increase in temperature generally leads to an increase in the reaction rate, but it can also influence the position of equilibrium in reversible reactions. The choice of refluxing conditions in synthetic procedures indicates that elevated temperatures are often necessary to overcome the activation energy barrier for substitution. nih.govdaneshyari.com

The concentration of reactants also plays a role in the kinetics of these reactions. The stepwise substitution of acetate ligands can be controlled by adjusting the molar ratio of Thorium(IV) acetate to the incoming carboxylic acid. daneshyari.com This allows for a degree of control over the composition of the final mixed-ligand complex.

Polymeric and Cluster Architectures Involving Thorium Iv Acetate

Studies on the Formation of Polymeric Thorium Acetate (B1210297) Structures

The formation of polymeric thorium structures in aqueous solution is intrinsically linked to the hydrolysis of the Th(IV) ion. Hydrolysis reactions lead to the formation of polynuclear hydroxide (B78521) complexes, such as Th₂(OH)₂⁶⁺ and Th₄(OH)₈⁸⁺, which can act as precursors to larger polymeric assemblies and colloids. nih.gov The condensation of these hydrolyzed Th⁴⁺ species is a key step in the polymerization process.

Studies using small-angle X-ray scattering (SAXS) have provided insight into the formation and structure of polynuclear thorium colloids. nih.gov In solutions aged for several months, analysis of scattering profiles indicates the presence of both polymer coils and more compacted structures. nih.gov Over time, these can evolve into agglomerates of crystalline nanoparticles, such as ThO₂. nih.gov

In the context of coordination polymers, the reaction conditions play a crucial role. Factors such as the metal-to-ligand molar ratio, the nature of the thorium salt precursor (e.g., nitrate (B79036) or chloride), pH, and the solvent system can dictate the final structure. acs.orgresearchgate.net For instance, in the synthesis of thorium-based coordination polymers with trimesic acid, different phases, including three-dimensional frameworks and dinuclear units, were isolated by varying the pH of the aqueous medium. acs.orgresearchgate.net At a pH of 5.2, a structure built from dinuclear thorium units containing a double μ₂-OH bridge was observed, highlighting the role of hydrolysis in forming oxygen-bridged polymeric structures. acs.org

Synthesis and Characterization of Discrete Polynuclear Thorium(IV) Clusters (e.g., Hexanuclear Th Cores)

Significant research has been dedicated to the synthesis of discrete, molecular clusters of thorium(IV), with a particular focus on hexanuclear cores. These clusters represent a bridge between simple monomeric complexes and extended polymeric materials. A notable success in this area has been the synthesis of three polynuclear thorium(IV) molecular complexes featuring a common hexanuclear core, achieved under ambient conditions. nih.govacs.org

The synthesis involves the reaction of an amorphous thorium precipitate, obtained via hydrolysis, with carboxylate ligands, including acetate. nih.govacs.org This method yields clusters with the general formula Th₆(OH)₄O₄(H₂O)₆(RCO₂)₁₂, where R can be H, CH₃ (acetate), or CH₂Cl. nih.govacs.org

The core structure of these clusters consists of a cationic [Th₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺ unit. nih.govacs.org In this arrangement, six nine-coordinate Th(IV) cations are bridged by four μ₃-oxo and four μ₃-hydroxo groups. The +12 charge of this inorganic core is balanced by twelve bridging carboxylate ligands that form an anionic shell around it, resulting in a discrete, neutral molecular cluster. nih.govacs.orgresearchgate.net Each thorium center is further coordinated to an "apical" water molecule and four oxygen atoms from the bridging carboxylate groups. nih.govacs.org The carboxylate ligands effectively terminate the oligomerization process that would otherwise lead to extended polymeric structures. nih.govacs.org

Electronic structure calculations using density functional theory (DFT) have been employed to predict the most energetically favorable positions for the protons on the hydroxo groups within the hexanuclear core, finding that the highest symmetry arrangement is preferred. nih.govacs.org

Table 1: Structural Details of Hexanuclear Thorium(IV) Acetate Cluster

Feature Description
Formula Th₆(OH)₄O₄(H₂O)₆(CH₃CO₂)₁₂·nH₂O
Core Structure [Th₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺
Thorium Coordination 9-coordinate
Bridging Groups 4 x μ₃-oxo, 4 x μ₃-hydroxo, 12 x acetate
Terminal Ligands 6 x H₂O

Data sourced from multiple studies. nih.govacs.orgresearchgate.net

Identification of Oxygen-Bridged Polymeric Structures in Mixed-Ligand Thorium(IV) Complexes

Oxygen atoms, typically from hydroxo (OH⁻) or oxo (O²⁻) groups, are fundamental in bridging metal centers to form polynuclear and polymeric actinide complexes. In mixed-ligand systems involving thorium(IV) and carboxylates, these oxygen bridges are frequently observed.

For example, research on thorium(IV) coordination polymers synthesized with trimesic acid in an aqueous medium revealed the formation of a structure based on dinuclear thorium units at a pH of 5.2. acs.org The crystal structure of this compound, Th₂(OH)₂(H₂O)₂(btc)₂, is built up from dinuclear units containing a double μ₂-OH bridge connecting the two thorium centers. acs.orgresearchgate.net This demonstrates how hydrolysis products (hydroxo groups) are incorporated into the final polymeric architecture, acting as bridging ligands alongside the primary carboxylate ligand.

In a different system, the synthesis of thorium(IV) sulfates has also yielded structures with oxygen bridges. nih.gov One such compound, Th(OH)₂SO₄, features chains of hydroxo-bridged, 8-coordinate Th⁴⁺ centers, forming a 3D architecture. nih.gov While not a carboxylate system, this highlights the strong tendency of thorium(IV) to form hydroxo-bridged polymeric structures. The principles observed in these systems, where hydroxo groups link thorium centers, are directly applicable to mixed-ligand complexes that may also include acetate, leading to the formation of complex, oxygen-bridged polymeric materials.

Investigation of Supramolecular Assembly Principles in Thorium(IV) Carboxylates

Supramolecular assembly in thorium(IV) carboxylate chemistry involves the organization of pre-formed molecular units, such as discrete clusters, into larger, ordered architectures. This hierarchical assembly is governed by non-covalent interactions and the coordination of secondary ions or ligands.

The hexanuclear thorium clusters discussed previously can be considered as "superatoms" or building blocks for larger structures. The principles of their assembly are being actively investigated, drawing parallels from the behavior of similar uranium(IV) clusters. For U(IV) systems, factors like acidity and the choice of countercation have been shown to control the hierarchical assembly of clusters into superlattices with specific arrangements, such as body-centered cubic frameworks. chemrxiv.org

A compelling example of guided supramolecular assembly in thorium chemistry is the synthesis of unprecedented Th₉ nonamer clusters. chinesechemsoc.org Researchers found that the introduction of silver ions (Ag⁺) to a solution containing pre-formed Th₆ hexanuclear clusters and a secondary carboxylate ligand (2-picolinic acid) induced a transformation. chinesechemsoc.org The Ag⁺ ions are proposed to facilitate a "lacuna-construction" strategy, where the initial Th₆ cluster partially dissociates and then reassembles with other thorium units to form the larger, thermodynamically stable Th₉Ag₆ and Th₉Ag₁₂ mixed-metal clusters. chinesechemsoc.org This demonstrates a sophisticated supramolecular principle where a secondary metal ion plays a critical role in templating the formation of a more complex cluster architecture from smaller, pre-existing building blocks. chinesechemsoc.org

Q & A

Q. What steps mitigate bias in reporting this compound’s catalytic or material properties?

  • Methodological Answer :
  • Pre-register study designs (e.g., on Open Science Framework) to avoid selective reporting.
  • Use blinded data analysis where feasible.
  • Disclose funding sources and potential conflicts of interest in publications .

Tables for Key Data Comparison

Property Reported Values Technique Used Confounding Factors
Solubility in H₂O (25°C)0.12–0.45 g/LPotentiometric titrationpH variability, colloidal formation
Thermal Decomposition Temp220–250°CTGA/DSCHeating rate, atmosphere purity
Acetate Ligand CoordinationBidentate (major), Monodentate (minor)FTIR/EXAFSHydration state, crystallinity

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